3,4-Dihydroxy-3-cyclobutene-1,2-dione 3,4-Dihydroxy-3-cyclobutene-1,2-dione 3,4-dihydroxy-3-cyclobutene-1,2 dione, commonly known as squaric acid, is widely used in bioorganic and medicinal chemistry. It is an inhibitor of glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase. It is used as a replacement for phosphate in a peptide-based ligand for an SH2 domain. Its derivatives are high-affinity ligands for excitatory amino acid receptors. These derivatives are also used as dyes for fluorescence detection of small biological molecules.
Squaric acid is a carbon oxoacid that consists of 1,2-diketocyclobut-3-ene bearing two enolic hydroxy substituents at positions 3 and 4. It has a role as a metabolite. It is a carbon oxoacid and an alicyclic ketone. It is a conjugate acid of a hydrogensquarate.
Brand Name: Vulcanchem
CAS No.: 2892-51-5
VCID: VC20845439
InChI: InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
SMILES: C1(=C(C(=O)C1=O)O)O
Molecular Formula: C4-H2-O4
Molecular Weight: 114.06 g/mol

3,4-Dihydroxy-3-cyclobutene-1,2-dione

CAS No.: 2892-51-5

Cat. No.: VC20845439

Molecular Formula: C4-H2-O4

Molecular Weight: 114.06 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxy-3-cyclobutene-1,2-dione - 2892-51-5

Specification

Description 3,4-dihydroxy-3-cyclobutene-1,2 dione, commonly known as squaric acid, is widely used in bioorganic and medicinal chemistry. It is an inhibitor of glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase. It is used as a replacement for phosphate in a peptide-based ligand for an SH2 domain. Its derivatives are high-affinity ligands for excitatory amino acid receptors. These derivatives are also used as dyes for fluorescence detection of small biological molecules.
Squaric acid is a carbon oxoacid that consists of 1,2-diketocyclobut-3-ene bearing two enolic hydroxy substituents at positions 3 and 4. It has a role as a metabolite. It is a carbon oxoacid and an alicyclic ketone. It is a conjugate acid of a hydrogensquarate.
CAS No. 2892-51-5
Molecular Formula C4-H2-O4
Molecular Weight 114.06 g/mol
IUPAC Name 3,4-dihydroxycyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
Standard InChI Key PWEBUXCTKOWPCW-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C1=O)O)O
Canonical SMILES C1(=C(C(=O)C1=O)O)O

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